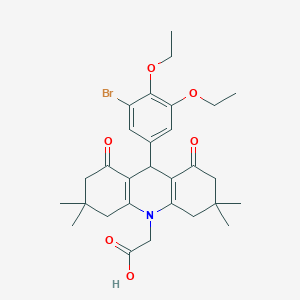![molecular formula C23H15BrN2O3 B302047 N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302047.png)
N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,1-b]furan-2-carbohydrazide is a compound that has gained a lot of attention in recent years due to its potential applications in scientific research. Specifically, a derivative of this compound, N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide, has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mecanismo De Acción
The mechanism of action of N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide exhibits a variety of biochemical and physiological effects. For example, this compound has been shown to induce cell cycle arrest, which prevents cancer cells from dividing and growing. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potent antiproliferative activity against cancer cells. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using this compound in lab experiments is its low water solubility, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as drug discovery and development.
Conclusion:
In conclusion, N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is a compound that has shown promise in scientific research, particularly in the field of cancer research. This compound exhibits potent antiproliferative activity against cancer cells and has been shown to induce apoptosis and inhibit the migration and invasion of cancer cells. While there are limitations to using this compound in lab experiments, there are also several future directions for research that could lead to the development of new and improved derivatives with even greater potential for scientific research applications.
Métodos De Síntesis
The synthesis of N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide involves the condensation reaction of 3-bromo-4-(2-propynyloxy)benzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of a base. The resulting compound is a yellow crystalline powder that is soluble in organic solvents.
Propiedades
Nombre del producto |
N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Fórmula molecular |
C23H15BrN2O3 |
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
N-[(E)-(3-bromo-4-prop-2-ynoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H15BrN2O3/c1-2-11-28-21-9-7-15(12-19(21)24)14-25-26-23(27)22-13-18-17-6-4-3-5-16(17)8-10-20(18)29-22/h1,3-10,12-14H,11H2,(H,26,27)/b25-14+ |
Clave InChI |
LEQXVGRVLXHLBD-AFUMVMLFSA-N |
SMILES isomérico |
C#CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br |
SMILES |
C#CCOC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br |
SMILES canónico |
C#CCOC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301964.png)

![(9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301968.png)
![[9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301969.png)

![(9-{4-[(4-bromobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301971.png)
![(9-{2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301975.png)
![2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid](/img/structure/B301976.png)

![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301980.png)



![[9-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301987.png)